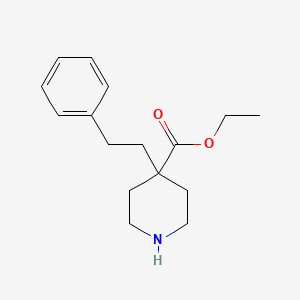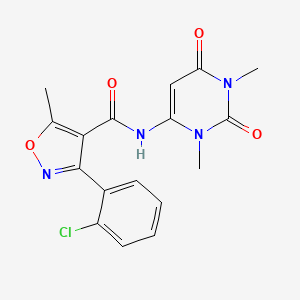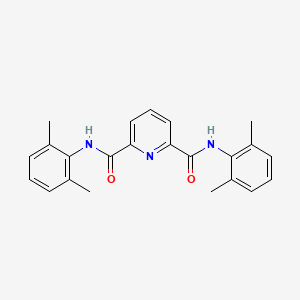
ethyl 4-(2-phenylethyl)-4-piperidinecarboxylate hydrochloride
描述
Ethyl 4-(2-phenylethyl)-4-piperidinecarboxylate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Also known as EPE, this compound is primarily used in research laboratories to study the mechanism of action and physiological effects on living organisms.
作用机制
EPE acts as a positive allosteric modulator of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein trafficking. By binding to the sigma-1 receptor, EPE enhances the receptor's activity, leading to increased calcium signaling and improved cellular function.
Biochemical and Physiological Effects:
EPE has been found to have various biochemical and physiological effects on living organisms. It has been shown to increase the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and pain perception. EPE has also been found to improve cognitive function and memory retention.
实验室实验的优点和局限性
One of the main advantages of using EPE in lab experiments is its ability to selectively bind to the sigma-1 receptor, which allows for targeted research on the receptor's function and potential therapeutic applications. However, one limitation of using EPE is that it has a short half-life, which can make it difficult to study the compound's long-term effects.
未来方向
There are several future directions for research on EPE. One potential area of study is the compound's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the long-term effects of EPE and its potential for toxicity. Finally, the development of more stable analogs of EPE could lead to improved therapeutic applications of the compound.
科学研究应用
EPE is widely used in scientific research to study the effects of the compound on living organisms. It has been found to have potential applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. EPE has also been shown to have anxiolytic and analgesic effects.
属性
IUPAC Name |
ethyl 4-(2-phenylethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-19-15(18)16(10-12-17-13-11-16)9-8-14-6-4-3-5-7-14/h3-7,17H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJVSTHZRYDQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3436328.png)
![2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3436334.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B3436340.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-diphenylacetamide](/img/structure/B3436345.png)
![N,N'-bis[2-(1-cyclohexen-1-yl)ethyl]-2,5-pyridinedicarboxamide](/img/structure/B3436356.png)




![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B3436399.png)
![2-(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B3436408.png)
![N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-3-phenylpropanamide](/img/structure/B3436422.png)
![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B3436425.png)